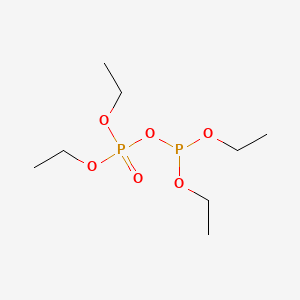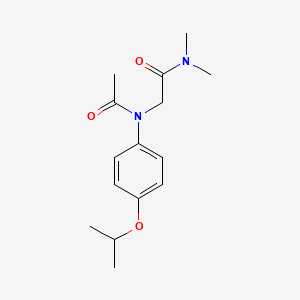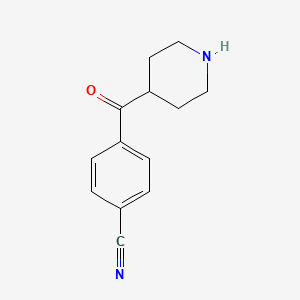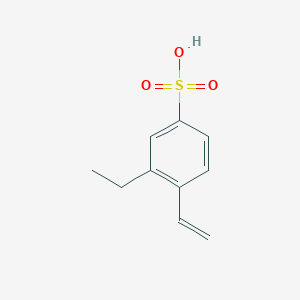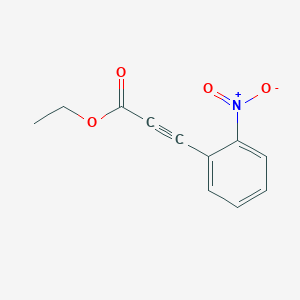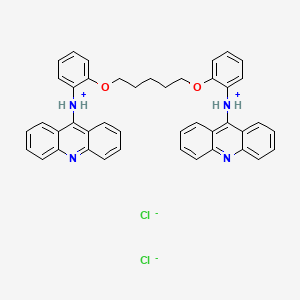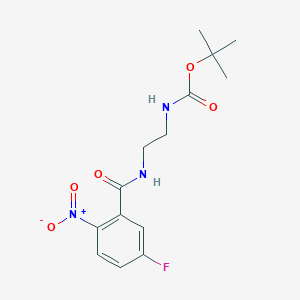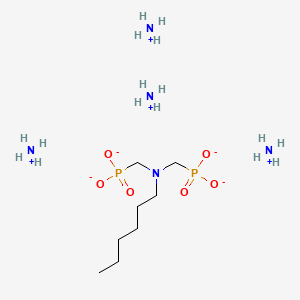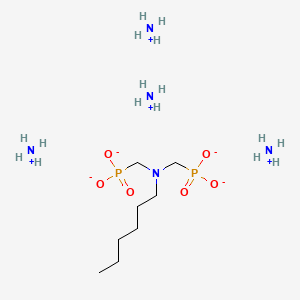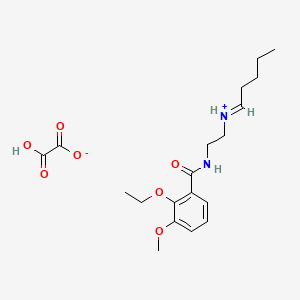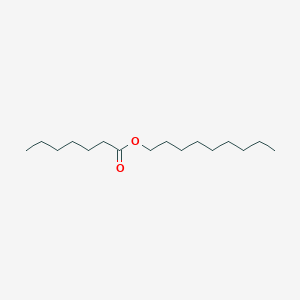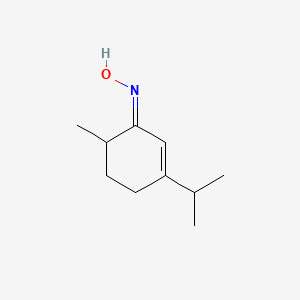
2-Cyclohexen-1-one,6-methyl-3-(1-methylethyl)-,oxime,(E)-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclohexen-1-one,6-methyl-3-(1-methylethyl)-,oxime,(E)-(9CI) is an organic compound with the molecular formula C10H16O. It is also known by other names such as p-menth-3-en-2-one and carvenone . This compound is characterized by its unique structure, which includes a cyclohexenone ring substituted with methyl and isopropyl groups, and an oxime functional group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexen-1-one,6-methyl-3-(1-methylethyl)-,oxime,(E)-(9CI) typically involves the reaction of 6-methyl-3-(1-methylethyl)-2-cyclohexen-1-one with hydroxylamine hydrochloride under basic conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. After completion, the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2-Cyclohexen-1-one,6-methyl-3-(1-methylethyl)-,oxime,(E)-(9CI) undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitroso compounds.
Reduction: The oxime can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions at the oxime group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted oxime derivatives.
Wissenschaftliche Forschungsanwendungen
2-Cyclohexen-1-one,6-methyl-3-(1-methylethyl)-,oxime,(E)-(9CI) has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the production of fragrances and flavoring agents.
Wirkmechanismus
The mechanism of action of 2-Cyclohexen-1-one,6-methyl-3-(1-methylethyl)-,oxime,(E)-(9CI) involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with biological molecules, affecting their function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
p-Menth-3-en-2-one: Similar structure but lacks the oxime group.
Carvenone: Another name for the same compound.
Cyclohexenone derivatives: Compounds with similar cyclohexenone rings but different substituents.
Uniqueness
2-Cyclohexen-1-one,6-methyl-3-(1-methylethyl)-,oxime,(E)-(9CI) is unique due to the presence of the oxime group, which imparts distinct chemical and biological properties. This functional group allows for specific interactions and reactions that are not possible with other similar compounds .
Eigenschaften
Molekularformel |
C10H17NO |
|---|---|
Molekulargewicht |
167.25 g/mol |
IUPAC-Name |
(NE)-N-(6-methyl-3-propan-2-ylcyclohex-2-en-1-ylidene)hydroxylamine |
InChI |
InChI=1S/C10H17NO/c1-7(2)9-5-4-8(3)10(6-9)11-12/h6-8,12H,4-5H2,1-3H3/b11-10- |
InChI-Schlüssel |
JDRUHJWYXNXTIN-KHPPLWFESA-N |
Isomerische SMILES |
CC\1CCC(=C/C1=N/O)C(C)C |
Kanonische SMILES |
CC1CCC(=CC1=NO)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,3-Propanediamine, N-[3-(triethoxysilyl)propyl]-](/img/structure/B13784007.png)
